molecular formula C13H17N3O3 B3833078 N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide

N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B3833078
M. Wt: 263.29 g/mol
InChI Key: ZILFLGDTIWKYOW-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a nitro group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3-nitrobenzenecarboximidamide with cyclohexylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

  • Dissolving 3-nitrobenzenecarboximidamide in a suitable solvent.
  • Adding cyclohexylamine to the solution and stirring the mixture.
  • Introducing hydroxylamine to the reaction mixture.
  • Maintaining the reaction at a specific temperature and pH to facilitate the formation of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide.
  • Purifying the product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of N’-cyclohexyl-N-hydroxy-3-aminobenzenecarboximidamide.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Products may include N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboxylic acid or other oxidized derivatives.

    Reduction: The major product is N’-cyclohexyl-N-hydroxy-3-aminobenzenecarboximidamide.

    Substitution: Various substituted derivatives of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide can be formed depending on the substituents introduced.

Scientific Research Applications

N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups play a crucial role in its reactivity and biological activity. It may act by:

    Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Interacting with cellular components: It can interact with cellular proteins, DNA, or membranes, leading to various biological effects.

    Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:

    N-hydroxy-3-nitrobenzenecarboximidamide: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.

    N-cyclohexyl-3-nitrobenzenecarboximidamide: Lacks the hydroxy group, which may influence its chemical properties and applications.

    N’-cyclohexyl-N-hydroxy-4-nitrobenzenecarboximidamide: Has a nitro group at a different position, which can alter its reactivity and biological effects.

The uniqueness of N’-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclohexyl-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h4-5,8-9,11,17H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILFLGDTIWKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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